molecular formula C9H7ClN2O B11901415 6-Chloro-4-methoxyquinazoline

6-Chloro-4-methoxyquinazoline

Cat. No.: B11901415
M. Wt: 194.62 g/mol
InChI Key: JWWYLPMDGKGARH-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxyquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H7ClN2O. It belongs to the quinazoline family, which is known for its diverse pharmacological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-microbial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-methoxyquinazoline typically involves the reaction of 6-chloroquinazoline with methanol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion. Another method involves the use of 6-chloro-4-nitroquinazoline, which is reduced to 6-chloro-4-aminoquinazoline and then methylated using dimethyl sulfate .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents is optimized to maximize yield and purity. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-methoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxyquinazoline involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes, leading to the disruption of signaling pathways essential for cell growth and survival. This makes it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

  • 6-Chloro-4-nitroquinazoline
  • 6-Chloro-4-aminoquinazoline
  • 7-Bromo-6-chloro-4-methoxyquinazoline

Comparison: 6-Chloro-4-methoxyquinazoline is unique due to its methoxy group, which enhances its solubility and reactivity compared to other quinazoline derivatives. This structural feature also contributes to its distinct pharmacological profile, making it a valuable compound for drug development .

Properties

IUPAC Name

6-chloro-4-methoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-9-7-4-6(10)2-3-8(7)11-5-12-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWYLPMDGKGARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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